molecular formula C19H23N3O3S B8790408 TAK-653 CAS No. 1358751-06-0

TAK-653

Cat. No. B8790408
Key on ui cas rn: 1358751-06-0
M. Wt: 373.5 g/mol
InChI Key: PXJBHEHFVQVDDS-UHFFFAOYSA-N
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Patent
US08916551B2

Procedure details

To a suspension of NaH (60%, 100 mg) in THF (dry) (10 mL) was added 2-chloroethanesulfonyl chloride (0.263 mL) at 0° C. and the mixture was stirred for 5 min at the same temperature. A solution of 3-(4-(cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine (236 mg) in THF (dry) (10 mL) was added at 0° C. and the mixture was stirred at room temperature under nitrogen for 15 hr and at 50° C. for 1 hr. The mixture was quenched with water at 0° C. carefully and water was added to form precipitates. The precipitate was crystallized from THF/IPE to give the title compound (128 mg) as yellow crystals.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.263 mL
Type
reactant
Reaction Step Two
Quantity
236 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[CH2:4][CH2:5][S:6](Cl)(=[O:8])=[O:7].[CH:10]1([O:16][C:17]2[CH:22]=[CH:21][C:20]([C:23]3[C:24]([NH2:30])=[N:25][CH:26]=[C:27]([CH3:29])[N:28]=3)=[CH:19][CH:18]=2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>C1COCC1>[CH:10]1([O:16][C:17]2[CH:18]=[CH:19][C:20]([C:23]3[C:24]4=[N:30][S:6](=[O:8])(=[O:7])[CH2:5][CH2:4][N:25]4[CH:26]=[C:27]([CH3:29])[N:28]=3)=[CH:21][CH:22]=2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.263 mL
Type
reactant
Smiles
ClCCS(=O)(=O)Cl
Step Three
Name
Quantity
236 mg
Type
reactant
Smiles
C1(CCCCC1)OC1=CC=C(C=C1)C=1C(=NC=C(N1)C)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature under nitrogen for 15 hr and at 50° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water at 0° C. carefully
ADDITION
Type
ADDITION
Details
water was added
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
The precipitate was crystallized from THF/IPE

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CCCCC1)OC1=CC=C(C=C1)C1=NC(=CN2C1=NS(CC2)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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